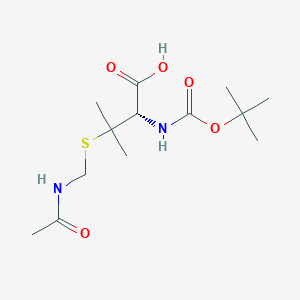

Boc-D-pen(acm)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSPMXBDNAADFK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426768 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201421-14-9 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-D-pen(acm)-OH: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-pen(acm)-OH, or N-α-(tert-Butoxycarbonyl)-D-penicillamine(S-acetamidomethyl), is a crucial protected amino acid derivative employed in the chemical synthesis of peptides. Its unique structure, featuring a D-configuration and orthogonal protecting groups for both the amine and thiol functionalities, makes it an invaluable tool for creating peptides with enhanced stability, constrained conformations, and novel biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and an exploration of the signaling pathways where peptides incorporating this building block are relevant.

Core Properties of this compound

This compound is a white to off-white solid that is soluble in many organic solvents. The tert-butoxycarbonyl (Boc) group provides temporary protection for the α-amino group and is readily cleaved under acidic conditions. The acetamidomethyl (Acm) group offers stable protection for the thiol side chain throughout the synthesis and can be selectively removed post-synthesis to facilitate disulfide bond formation.

Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₄N₂O₅S | [1][2][3] |

| Molecular Weight | 320.41 g/mol | [1][4] |

| CAS Number | 201421-14-9 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 105 °C | [1] |

| Boiling Point (Predicted) | 532.3 ± 50.0 °C | [1] |

| Density (Predicted) | 1.184 ± 0.06 g/cm³ | [1] |

| Purity | ≥95% | [2] |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

| Condition | Recommendation | Source(s) |

| Long-term Storage | -20°C | [5][6] |

| Short-term Storage | 2-8°C | [5][7] |

| Handling | Keep container tightly closed in a dry and well-ventilated place. | [8] |

Experimental Protocols

The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a representative protocol for the incorporation of a this compound residue into a peptide chain on a solid support.

General Boc-SPPS Cycle

This protocol outlines the key steps for adding an amino acid to a growing peptide chain on a resin.

Caption: General workflow for a single cycle of Boc-based solid-phase peptide synthesis.

1. Resin Swelling:

-

Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

2. Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

-

Drain the solution and add a fresh portion of the TFA/DCM solution, then agitate for 20-30 minutes.

-

Drain and wash the resin thoroughly with DCM to remove residual acid.

3. Neutralization:

-

Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) to neutralize the protonated amine. Repeat this step.

-

Wash the resin with DCM to remove excess base.

4. Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to the resin loading) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using a qualitative method like the Kaiser test to ensure completion.

5. Washing:

-

After complete coupling, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.

6. Repeat:

-

Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

Cleavage of the Peptide from the Resin

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Caption: Workflow for the cleavage of the synthesized peptide from the resin.

-

Procedure: Treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups. The Acm group on the D-penicillamine residue will remain intact.

-

Work-up: Following cleavage, the crude peptide is precipitated with cold diethyl ether, collected by filtration, and dried.

Deprotection of the Acm Group and Disulfide Bond Formation

The Acm group can be selectively removed to allow for the formation of a disulfide bond.

-

On-Resin Method: The Acm group can be removed while the peptide is still attached to the resin using reagents like iodine or N-iodosuccinimide.

-

Solution-Phase Method: After cleavage and purification of the Acm-protected peptide, the Acm group can be removed in solution, typically using iodine in a mixture of methanol and water, to facilitate intramolecular or intermolecular disulfide bond formation.

Biological Relevance and Signaling Pathways

The incorporation of D-penicillamine into peptides can significantly alter their biological activity and stability. Peptides containing D-penicillamine are being investigated for their therapeutic potential in various signaling pathways.

Targeting Nicotinic Acetylcholine Receptors for Pain Management

Analogs of α-conotoxins, venom-derived peptides that are potent antagonists of nicotinic acetylcholine receptors (nAChRs), have been synthesized using D-penicillamine to enhance their therapeutic properties for the treatment of neuropathic pain.[9]

Caption: Inhibition of pain signaling by α-conotoxin analogs containing D-penicillamine.

The substitution of cysteine with D-penicillamine in α-conotoxins can lead to analogs with significantly increased potency and stability.[9] These analogs act as antagonists at specific nAChR subtypes, such as the α9α10 nAChR, which are involved in pain signaling pathways.[9][10] By blocking these receptors, the conotoxin analogs can inhibit the transmission of pain signals, leading to an analgesic effect.[9]

Modulation of the Hydrogen Sulfide (H₂S) Signaling Pathway

D-penicillamine has been shown to selectively inhibit cystathionine-γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[11][12]

Caption: D-penicillamine inhibits the production of H₂S by targeting cystathionine-γ-lyase.

H₂S is involved in various physiological processes, including the regulation of vascular tone.[13][14] By inhibiting CSE, D-penicillamine can reduce the biosynthesis of H₂S from L-cysteine.[11][12] This inhibitory effect is dependent on pyridoxal-5'-phosphate, a cofactor for CSE.[12] The modulation of the H₂S pathway by D-penicillamine and peptides derived from it could have therapeutic implications in conditions where H₂S levels are dysregulated.[11]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex and biologically active peptides. Its unique structural features allow for the creation of peptides with enhanced stability and novel pharmacological profiles. The ability to incorporate D-penicillamine into peptides has led to the development of potent analgesics targeting nicotinic acetylcholine receptors and has provided a tool to modulate the hydrogen sulfide signaling pathway. The experimental protocols and biological context provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

- 1. BOC-PEN(ACM)-OH | 129972-45-8 [amp.chemicalbook.com]

- 2. This compound 95% | CAS: 201421-14-9 | AChemBlock [achemblock.com]

- 3. Boc-Pen (Acm)-OH - 泰和伟业 [cdthchem.com]

- 4. Boc-S-acetamidomethyl-L-penicillamine | C13H24N2O5S | CID 7015807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-D-Phe-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 8. peptide.com [peptide.com]

- 9. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. D-Penicillamine modulates hydrogen sulfide (H2S) pathway through selective inhibition of cystathionine-γ-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d‐Penicillamine modulates hydrogen sulfide (H2S) pathway through selective inhibition of cystathionine‐γ‐lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pa2online.org [pa2online.org]

- 14. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]

Boc-D-pen(acm)-OH chemical structure and IUPAC name

An In-Depth Technical Guide to Boc-D-pen(Acm)-OH

This guide provides comprehensive technical information on N-α-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine, commonly abbreviated as this compound. It is intended for researchers, scientists, and professionals in drug development and peptide chemistry. This protected amino acid analogue is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of D-penicillamine residues, which can confer unique structural constraints and proteolytic resistance to synthetic peptides.

Chemical Structure and IUPAC Name

This compound is a derivative of the non-proteinogenic amino acid D-penicillamine. It features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the alpha-amino group and the acetamidomethyl (Acm) group on the thiol side chain. The Boc group is acid-labile, designed for temporary protection during peptide chain elongation, while the Acm group is stable to these acidic conditions, providing orthogonal protection for the sulfur moiety[1].

IUPAC Name : (2S)-3-((acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid[2].

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-3-((acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | [2] |

| CAS Number | 201421-14-9 | [2][3] |

| Molecular Formula | C₁₃H₂₄N₂O₅S | [2][3] |

| Molecular Weight | 320.41 g/mol | [3][4] |

| Purity | ≥95% (Typically) | [2] |

| Melting Point | 105 °C (for L-isomer) | [4] |

| Boiling Point | 532.3 ± 50.0 °C (Predicted) | [4] |

| Density | 1.184 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.54 ± 0.10 (Predicted) | [4] |

| Storage Conditions | 2-8°C | [4] |

Experimental Protocols

This compound is primarily used in the Boc/Bzl strategy of solid-phase peptide synthesis. The following protocols detail its incorporation into a peptide chain and the subsequent deprotection of the side chain.

Incorporation via Boc-SPPS

This protocol outlines a standard cycle for coupling an amino acid, such as this compound, to a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

1-Hydroxybenzotriazole (HOBt) or other coupling additive

-

N,N-Dimethylformamide (DMF)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM or DMF for 20-30 minutes in a suitable reaction vessel[5].

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling agent like DCC (3 eq.) and an additive such as HOBt (3 eq.) in DMF for 10 minutes at 0°C[7].

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature[7].

-

Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated[7].

-

-

Washing: Once coupling is complete, wash the resin with DMF (3-5x) and DCM (3-5x) to remove excess reagents. The resin is now ready for the next cycle.

Side-Chain Acm Group Deprotection

The Acm group is stable to TFA and must be removed in a separate step after peptide chain assembly and cleavage from the resin. Two common methods are presented below.

Method A: Deprotection using Mercury(II) Acetate

-

Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL)[3].

-

Carefully adjust the solution's pH to 4.0 with glacial acetic acid[3][4].

-

Add mercury(II) acetate (1.0 to 10 equivalents per Acm group) while stirring[3][4].

-

Re-adjust the pH to 4.0 and stir at room temperature for 1-2 hours[4].

-

Add β-mercaptoethanol (20-30 equivalents) and let the mixture stand for at least 5 hours to precipitate mercury salts[3][4].

-

Remove the precipitate by centrifugation. The supernatant contains the deprotected peptide with a free thiol group.

Method B: Deprotection and Oxidative Cyclization with Iodine

This method removes the Acm groups and simultaneously forms a disulfide bond, which is useful for creating cyclic peptides.

-

Dissolve the Acm-protected peptide in a suitable solvent like aqueous methanol or 40% aqueous acetic acid at a low concentration (10⁻³ to 10⁻⁴ M) to favor intramolecular reactions[1][3].

-

Add a solution of iodine (10-50 fold excess) dropwise while stirring[1][3].

-

Monitor the reaction's progress by HPLC. It is typically complete within 1-2 hours[3].

-

Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution dropwise until the yellow color disappears[1][3].

-

The resulting solution containing the cyclized peptide can then be purified by preparative HPLC.

Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key experimental workflows involving this compound.

References

Navigating the Synthesis of Novel Peptides: A Technical Guide to Boc-D-Pen(Acm)-OH (CAS 201421-14-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound with CAS number 201421-14-9, identified as Boc-D-Pen(Acm)-OH. This document serves as a comprehensive resource for researchers and professionals involved in peptide synthesis and drug development, offering critical data on suppliers, pricing, chemical properties, and its application in experimental settings.

Compound Identification and Supplier Information

The compound with CAS number 201421-14-9 is chemically known as (S)-3-((acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid, commonly referred to as this compound.[1] It is a derivative of the non-proteinogenic amino acid D-penicillamine, designed for use as a chiral building block in peptide synthesis.[2]

For researchers looking to procure this compound, a variety of suppliers are available. The following table summarizes publicly available information on suppliers and pricing. Please note that prices are subject to change and should be verified with the supplier.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| AChemBlock | This compound | 95% | 1g | $175 |

| 5g | $525 | |||

| 25g | $2,100 | |||

| ENAO Chemical Co., Ltd | This compound | 95+% | 5g | $73.18 - $79.80 |

| Angene | This compound | 99% | 1g | Inquire |

| 5g | Inquire | |||

| 25g | Inquire | |||

| BLD Pharmatech Co., Limited | This compound | 99% | Inquire | Inquire |

| ChemicalBook | This compound | - | Inquire | Inquire |

| CymitQuimica | This compound | - | Inquire | Inquire |

| Wuhan Chemwish Technology Co., Ltd | Boc-S-acetaMidoMethyl-D-penicillaMine | - | Inquire | Inquire |

| Bidepharm | This compound | 98% | Inquire | Inquire |

| HelixBiosciences | This compound | - | 5g | Inquire |

| 25g | Inquire |

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental protocols.

| Property | Value |

| CAS Number | 201421-14-9 |

| Molecular Formula | C13H24N2O5S |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | (S)-3-((acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | Recommended storage at 0-8 °C |

Role in Peptide Synthesis

This compound is a specialized amino acid derivative crucial for the synthesis of complex peptides. Its utility stems from the presence of two key protecting groups:

-

Boc (tert-butyloxycarbonyl) group: This group protects the α-amino group of the penicillamine. It is stable under many reaction conditions but can be readily removed with mild acids, a fundamental step in solid-phase peptide synthesis (SPPS).

-

Acm (acetamidomethyl) group: This group protects the reactive thiol (-SH) group in the side chain of penicillamine. The Acm group is stable during standard peptide synthesis steps, including the removal of the Boc group. It can be selectively cleaved later in the synthetic process, often using reagents like iodine, to enable disulfide bond formation or other modifications at the sulfur atom.[2]

The incorporation of D-amino acids like D-penicillamine can enhance the proteolytic stability of peptides, which is a critical factor for improving their in vivo half-life and therapeutic potential.[2]

Experimental Protocols

While specific protocols for every application of this compound are extensive, a generalized workflow for its incorporation into a peptide chain via Boc-based Solid-Phase Peptide Synthesis (SPPS) on a Merrifield resin is outlined below.

Materials

-

Merrifield resin (chloromethylated polystyrene)

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Methanol

-

Cesium carbonate (Cs2CO3)

Procedure

-

Resin Preparation and First Amino Acid Attachment (Loading):

-

Swell the Merrifield resin in DMF.

-

To attach the first amino acid (e.g., this compound), the cesium salt method is commonly employed. React this compound with cesium carbonate in a methanol/water mixture to form the cesium salt.

-

The cesium salt is then reacted with the Merrifield resin in DMF at an elevated temperature to form a covalent bond.

-

Wash the resin thoroughly with DMF, aqueous DMF, aqueous methanol, and finally methanol. Dry the resin under vacuum.

-

-

Peptide Chain Elongation (One Cycle):

-

Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group.

-

Wash the resin with DCM to remove excess TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% DIEA in DCM.

-

Wash the resin again with DCM.

-

-

Coupling:

-

In a separate vessel, activate the next Boc-protected amino acid (3 equivalents) with a coupling agent like DCC (3 equivalents) and an additive such as HOBt (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

-

Repeat Elongation Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups (including the Acm group, if desired) must be removed.

-

The specific cleavage cocktail will depend on the amino acid composition of the peptide and the nature of the protecting groups. Strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) are often used for final cleavage from Merrifield resins.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of incorporating a protected amino acid like this compound in peptide synthesis.

References

An In-depth Technical Guide to Boc-D-pen(acm)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-S-(acetamidomethyl)penicillamine, commonly referred to as Boc-D-pen(acm)-OH. It details its chemical properties and its critical role as a protected amino acid building block in solid-phase peptide synthesis (SPPS). This document is intended to serve as a technical resource, offering detailed experimental protocols and a workflow visualization to aid in the synthesis of complex peptides.

Core Molecular Data

This compound is a derivative of D-penicillamine, a non-proteinogenic amino acid. It is specifically designed for use in peptide synthesis, featuring two key protecting groups: the Boc group on the α-amino group and the Acm group on the thiol side chain. These protecting groups allow for controlled, sequential addition of the amino acid to a growing peptide chain.

The fundamental quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C13H24N2O5S |

| Molecular Weight | 320.41 g/mol |

| CAS Number | 201421-14-9 |

Role in Solid-Phase Peptide Synthesis

This compound is primarily used in the Boc/Bzl protection strategy for solid-phase peptide synthesis (SPPS). In this methodology, the peptide is assembled sequentially while anchored to an insoluble resin support. The acid-labile Boc group provides temporary protection for the N-terminus, while the Acm group offers stable, orthogonal protection for the thiol side chain of the penicillamine residue.

The stability of the Acm group to the acidic conditions required to remove the Boc group is crucial. This allows the peptide chain to be elongated without premature deprotection of the thiol group. The Acm group can be selectively removed later in the synthesis, which is particularly useful for the directed formation of disulfide bonds in complex peptides.

Experimental Protocols

The following protocols describe the key stages of incorporating this compound into a peptide sequence using manual Boc-SPPS.

Resin Preparation and First Amino Acid Attachment

The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).

-

Resin Swelling: Place the appropriate amount of resin (typically on a 0.1-0.5 mmol scale) into a reaction vessel. Swell the resin in dichloromethane (DCM) for 30-60 minutes to ensure optimal reaction conditions.

-

Attachment of the First Amino Acid: For Merrifield resin, the first Boc-protected amino acid is typically attached as a cesium salt to minimize racemization.

-

Dissolve the Boc-amino acid (2.5 mmol) in an ethanol/water mixture.

-

Neutralize to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

-

Lyophilize the solution to obtain the Boc-amino acid cesium salt.

-

Dissolve the cesium salt in dimethylformamide (DMF) and add it to the swollen resin.

-

Heat the mixture at 50°C for 24 hours.

-

Wash the resin sequentially with DMF, a 1:1 DMF/water solution, DMF, and finally DCM. Dry the resin under a vacuum.[1]

-

Peptide Chain Elongation Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

-

Boc Deprotection:

-

Wash the resin-bound peptide with DCM.[1]

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes.[2]

-

Drain the solution, add a fresh portion of the TFA/DCM solution, and agitate for an additional 20-30 minutes.[2]

-

Drain the TFA solution and thoroughly wash the resin with DCM to remove residual acid.[2]

-

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (e.g., this compound) (3 equivalents) and a coupling agent such as HBTU or HOBt/DCC in DMF.

-

Add this activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours until the coupling is complete.[1]

-

Monitor the reaction completion using a qualitative method like the Kaiser test (ninhydrin test), which detects free primary amines. A negative result (yellow beads) indicates a complete reaction.[1]

-

After complete coupling, drain the solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[2]

-

Selective Deprotection of the Acm Group

The Acm group is stable to the TFA used for Boc deprotection but can be removed to unmask the free thiol, often for disulfide bond formation.

-

Deprotection using Mercury(II) Acetate:

-

Dissolve the Acm-protected peptide in 10% aqueous acetic acid.[3]

-

Carefully adjust the pH to 4.0 with glacial acetic acid.[3]

-

Add mercury(II) acetate (1.0 equivalent per Acm group) while stirring.[3]

-

Re-adjust the pH to 4.0 and continue stirring at room temperature for 1-2 hours.[3]

-

The resulting free thiol can then be further reacted, for example, to form a disulfide bond.

-

-

On-Resin Deprotection and Disulfide Formation with Iodine:

-

Treat the resin-bound peptide containing two Cys(Acm) or Pen(Acm) residues with a solution of iodine in a solvent mixture such as DMF, DCM, and water.[4] This procedure simultaneously removes the Acm groups and facilitates the oxidative formation of a disulfide bridge.

-

Final Cleavage from Resin

Once the peptide sequence is fully assembled, it is cleaved from the solid support, and any remaining acid-labile side-chain protecting groups are removed.

-

Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.

-

Cleavage: Add a cleavage cocktail to the resin. A common cocktail for peptides without sensitive residues is Reagent B (88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane).[2]

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.[2]

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.[5]

-

Isolate the crude peptide precipitate by centrifugation.

-

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualized Workflow: Boc-SPPS

The following diagram illustrates the cyclical nature of the Boc-based solid-phase peptide synthesis process.

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

References

An In-depth Technical Guide to the Synthesis and Purification of N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine, a crucial building block in peptide synthesis and drug development. This document details the synthetic pathway, experimental protocols, purification methods, and characterization data for this compound.

Introduction

N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine, often abbreviated as Boc-D-Pen(Acm)-OH, is a protected amino acid derivative of D-penicillamine. The tert-butoxycarbonyl (Boc) group on the amine and the acetamidomethyl (Acm) group on the thiol provide orthogonal protection, which is highly valuable in solid-phase peptide synthesis (SPPS). This allows for the selective deprotection of the amine for peptide bond formation while the thiol remains protected, preventing unwanted side reactions such as disulfide bond formation. The Acm group can be selectively removed under specific conditions to allow for controlled disulfide bridging.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from D-penicillamine. The first step involves the protection of the thiol group with an acetamidomethyl (Acm) group, followed by the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocols

Step 1: Synthesis of S-(Acetamidomethyl)-D-penicillamine

This procedure outlines the S-alkylation of D-penicillamine to introduce the Acm protecting group.

-

Dissolution: In a reaction vessel, dissolve D-penicillamine hydrochloride and N-(hydroxymethyl)acetamide in deionized water.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.

-

Reaction: Stir the reaction mixture at a controlled temperature of 0-10°C for 18-30 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture containing the S-(Acetamidomethyl)-D-penicillamine intermediate is typically used directly in the next step without isolation.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine

This procedure describes the N-terminal protection of the intermediate with a Boc group.

-

Reaction Setup: To the aqueous solution of S-(Acetamidomethyl)-D-penicillamine from the previous step, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent such as dioxane or tert-butanol.

-

pH Adjustment: Adjust the pH of the reaction mixture to a neutral or slightly alkaline range (pH 8-9) using an appropriate base, such as sodium bicarbonate or sodium hydroxide solution.

-

Reaction: Allow the reaction to stir at room temperature for 6-12 hours, monitoring for completion by TLC.

-

Work-up and Extraction:

-

Once the reaction is complete, acidify the mixture to pH 2-3 with a cold, dilute acid solution (e.g., 1M HCl or citric acid).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

High purity of this compound is essential for its successful application in peptide synthesis. The crude product can be purified by one or a combination of the following methods.

Recrystallization

Recrystallization is an effective method for purifying the solid product.

-

Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for Boc-amino acids include ethyl acetate/hexane, dichloromethane/hexane, or ether/petroleum ether.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can enhance crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Column Chromatography

For the removal of closely related impurities, flash column chromatography on silica gel is a suitable method.

-

Stationary Phase: Silica gel (typically 230-400 mesh).

-

Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or heptane). The exact gradient will depend on the impurity profile.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto the prepared silica gel column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

-

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₄N₂O₅S |

| Molecular Weight | 320.41 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 201421-14-9[1] |

Characterization Data

The following tables summarize the expected characterization data for N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine. Note that exact chemical shifts can vary depending on the solvent and concentration.

¹H NMR Spectral Data (Expected)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.5 | br s | 1H | NH (Amide) |

| ~5.5 - 5.0 | d | 1H | NH (Boc) |

| ~4.5 - 4.2 | m | 2H | S-CH₂-N |

| ~4.3 | d | 1H | α-CH |

| ~2.0 | s | 3H | COCH₃ |

| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |

| ~1.55 & ~1.30 | s | 6H | C(CH₃)₂ (Pen) |

¹³C NMR Spectral Data (Expected)

| Chemical Shift (ppm) | Assignment |

| ~174 | COOH |

| ~170 | COCH₃ |

| ~156 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~60 | α-CH |

| ~48 | S-C(CH₃)₂ |

| ~35 | S-CH₂-N |

| ~28.5 | C(CH₃)₃ (Boc) |

| ~25 & ~23 | C(CH₃)₂ (Pen) |

| ~23 | COCH₃ |

Mass Spectrometry Data

| Parameter | Value |

| Chemical Formula | C₁₃H₂₄N₂O₅S |

| Exact Mass (Monoisotopic) | 320.14 g/mol |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 321.15 |

| Expected m/z for [M+Na]⁺ | 343.13 |

References

Navigating the Solubility of Boc-D-pen(acm)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-D-S-(acetamidomethyl)-penicillamine (Boc-D-pen(acm)-OH), a key building block in peptide synthesis and drug discovery. Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and the overall success of synthetic protocols. This document outlines its general solubility in common laboratory solvents, provides a detailed experimental protocol for precise solubility determination, and presents a logical workflow for assessing solubility.

Core Concepts in this compound Solubility

This compound is a derivative of the amino acid D-penicillamine, featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and an acetamidomethyl (Acm) group protecting the thiol side chain. These bulky and lipophilic protecting groups significantly influence its solubility profile, generally rendering it more soluble in organic solvents and less soluble in aqueous solutions.

The solubility of Boc-protected amino acids is primarily dictated by the polarity and size of the amino acid side chain, as well as the protecting groups.[1] Generally, solvents commonly employed in solid-phase peptide synthesis (SPPS), such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), are effective for dissolving these compounds.[1] For more challenging solutes, dimethyl sulfoxide (DMSO) is often a suitable alternative.[1]

Quantitative Solubility Data

Precise, quantitative solubility data for this compound is not extensively published. However, based on the general characteristics of Boc-protected amino acids, the following table summarizes the expected qualitative solubility in a range of common laboratory solvents. It is important to note that actual solubility can vary depending on the specific batch, purity of the compound, and experimental conditions such as temperature.[1]

| Solvent | Abbreviation | Expected Solubility | Notes |

| Dimethylformamide | DMF | Soluble | A common solvent for peptide synthesis. |

| Dimethyl Sulfoxide | DMSO | Soluble | Effective for more challenging solutes; may require sonication.[1] |

| N-Methyl-2-pyrrolidone | NMP | Soluble | Often used as an alternative to DMF.[1] |

| Dichloromethane | DCM | Soluble | A common solvent for SPPS.[1] |

| Chloroform | CHCl₃ | Soluble | General organic solvent. |

| Ethyl Acetate | EtOAc | Moderately Soluble | Expected moderate solubility. |

| Methanol | MeOH | Sparingly Soluble | Lower solubility expected compared to polar aprotic solvents. |

| Ethanol | EtOH | Sparingly Soluble | Similar to methanol, lower solubility is anticipated. |

| Water | H₂O | Insoluble | The lipophilic protecting groups significantly reduce aqueous solubility. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for a specific application or solvent system, the following protocol, adapted from established methods for determining the solubility of amino acid derivatives, is recommended.[2]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Record the exact weight of the compound.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker (e.g., set to 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Preparation:

-

After equilibration, carefully remove the vial from the shaker and let the undissolved solid settle.

-

Withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC with UV detection) to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent as necessary to ensure its concentration falls within the linear range of the calibration curve.

-

Analyze the diluted sample solution and determine its concentration by interpolation from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account any dilutions made.

-

The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Experimental and Logical Workflows

To aid researchers in their experimental design and decision-making processes, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical approach to selecting a suitable solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safety Data and Handling of Boc-D-pen(acm)-OH

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the safety data, handling precautions, and disposal procedures for N-tert-butoxycarbonyl-S-acetamidomethyl-D-penicillamine, commonly referred to as Boc-D-pen(acm)-OH. Due to the limited availability of a specific Safety Data Sheet (SDS) for the D-isomer, this guide incorporates data from the closely related L-isomer (Boc-L-pen(acm)-OH) and other similar protected amino acids to ensure a thorough understanding of the associated hazards and safe handling practices.

Chemical and Physical Properties

This compound is a protected amino acid derivative used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amine, while the acetamidomethyl (Acm) group protects the thiol moiety of D-penicillamine. This dual protection allows for its controlled incorporation into peptide chains.

| Property | Value | Source |

| Chemical Name | N-tert-butoxycarbonyl-S-acetamidomethyl-D-penicillamine | |

| CAS Number | 201421-14-9 | [1] |

| Molecular Formula | C13H24N2O5S | [1] |

| Molecular Weight | 320.41 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 105 °C (for L-isomer) | [2] |

| Boiling Point | 532.3±50.0 °C (Predicted, for L-isomer) | [2] |

| Density | 1.184±0.06 g/cm3 (Predicted, for L-isomer) | [2] |

| Storage Temperature | 2-8°C | [2][3] |

Hazard Identification and GHS Classification

| GHS Classification | Hazard Statement | Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: IF SKIN irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: IF eye irritation persists: Get medical advice/attention. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |

Signal Word: Warning[2]

Experimental Protocols for Safe Handling and Use

The following protocols are based on general best practices for handling protected amino acids and the specific precautionary statements identified for the L-isomer.

Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should be conducted before handling. The following represents the minimum recommended PPE and engineering controls.

First Aid Measures

In case of exposure, follow these first aid protocols:

-

If Inhaled: Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[2]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] Contaminated clothing should be removed and washed before reuse.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, seek medical attention.[2]

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Accidental Release Measures

In the event of a spill:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wearing appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.

-

Collection: Place the spilled material into a suitable, sealed, and properly labeled container for disposal.[5]

-

Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

Disposal: Dispose of the container and cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[5]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: No specific hazards arising from the chemical are documented. However, combustion may produce oxides of carbon, nitrogen, and sulfur.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Storage and Stability

-

Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed. Recommended storage temperature is 2-8°C.[2][3]

-

Stability: The compound is stable under recommended storage conditions.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce oxides of carbon, nitrogen, and sulfur.[5]

Toxicological and Ecotoxicological Information

Specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the public domain. A safety data sheet for the structurally related Fmoc-Pen(Acm)-OH explicitly states that no data is available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[6] Similarly, no ecotoxicological data has been found. The substance is not classified as hazardous to water.

Biological Activity and Deprotection Workflow

The Boc and Acm protecting groups are designed to be chemically inert during peptide synthesis, rendering the molecule biologically inactive until they are removed. The biological effects of the molecule would be primarily associated with the parent compound, D-penicillamine, after deprotection. D-penicillamine is known to act as a chelating agent and can modulate T-cell activity.

The removal of the protecting groups is a critical step in the utilization of this compound in drug development and research. The following diagram illustrates the logical workflow for the deprotection process.

Disposal Considerations

Unused this compound and any contaminated materials should be treated as hazardous chemical waste.[7] Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash.[4][7] Contact a licensed professional waste disposal service to dispose of this material.[5]

This guide is intended for informational purposes for trained professionals. A thorough risk assessment should always be conducted prior to handling any chemical. Always refer to the most current safety data sheet provided by the supplier.

References

Navigating the Handling of Boc-D-pen(acm)-OH: A Technical Guide to Storage and Stability

For Immediate Release

In the landscape of peptide synthesis and drug development, the integrity of amino acid derivatives is paramount. This technical guide offers an in-depth analysis of the storage and stability considerations for Boc-D-pen(acm)-OH, a specialized derivative of D-penicillamine. Geared towards researchers, scientists, and professionals in drug development, this document outlines best practices for handling, recommended storage conditions, and hypothetical protocols for stability assessment to ensure the compound's optimal performance and longevity.

This compound, or N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine, is a valuable building block in the synthesis of peptides, particularly those requiring conformational constraints or protection against enzymatic degradation.[1] The presence of both the acid-labile Boc protecting group and the Acm-protected thiol side chain necessitates careful handling to prevent degradation and maintain purity.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, adherence to stringent storage and handling procedures is crucial. The primary liabilities of this compound include the potential for hydrolysis of the Boc group and oxidation of the sulfur-containing side chain.

General Handling:

-

Prevent Condensation: Before use, it is critical to allow the container of this compound to equilibrate to room temperature before opening. This practice prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis.[2]

-

Minimize Exposure: Operations involving the weighing and handling of the compound should be performed efficiently to minimize its exposure to air and moisture. The container should be securely sealed immediately after use.[2]

-

Inert Atmosphere: For long-term storage, it is highly recommended to flush the container with a dry, inert gas such as argon or nitrogen. This displaces oxygen and moisture, creating an environment that significantly reduces the risk of degradation.[2]

-

Avoid Contamination: Always use clean, dry spatulas and weighing instruments. To prevent contamination of the bulk material, never return unused compound to the original container.[2]

Quantitative Data on Storage Conditions

While specific long-term stability studies on this compound are not extensively published, recommendations can be extrapolated from data on similar Boc-protected amino acids and supplier guidelines. The following table summarizes the recommended storage conditions for maintaining the compound's purity and stability.

| Storage Format | Temperature | Recommended Duration | Key Considerations |

| Solid Powder (Long-Term) | -20°C | Up to several years | Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Protect from light. |

| Solid Powder (Short-Term) | 2-8°C | Up to several months | Keep in a desiccator to protect from moisture. Container must be tightly sealed.[3] |

| In Solution | -20°C to -80°C | Up to 1-6 months | Stability is significantly lower in solution. Aliquoting into single-use portions is advised to avoid repeated freeze-thaw cycles. |

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of experimental results, a systematic stability assessment of this compound is recommended. The following outlines a hypothetical experimental protocol for such a study.

Objective: To evaluate the stability of solid this compound under various storage conditions over time.

Materials:

-

This compound (from a reputable supplier)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Temperature and humidity-controlled storage chambers

Methodology:

-

Initial Analysis (Time Zero):

-

Dissolve a precisely weighed sample of this compound in a suitable solvent system (e.g., acetonitrile/water mixture).

-

Analyze the sample by reverse-phase HPLC to determine the initial purity and identify any existing impurities. This chromatogram will serve as the baseline.

-

-

Sample Preparation and Storage:

-

Aliquot accurately weighed samples of solid this compound into separate, tightly sealed vials.

-

Store the vials under different conditions:

-

-20°C (with and without inert gas)

-

4°C (with and without desiccant)

-

Room temperature (ambient conditions)

-

Elevated temperature (e.g., 40°C) to simulate stress conditions.

-

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Prepare and analyze the sample by HPLC using the same method as the initial analysis.

-

-

Data Analysis:

-

Compare the chromatograms from each time point to the baseline.

-

Calculate the percentage purity of this compound at each interval.

-

Identify and quantify any new degradation products that may have formed.

-

Visualization of Stability Factors

The stability of this compound is influenced by a combination of environmental factors. The following diagram illustrates the logical relationships between these factors and the potential degradation pathways.

Caption: Key environmental factors affecting the stability of solid this compound.

The following workflow outlines a typical stability study for this compound.

Caption: A generalized workflow for conducting a stability study on this compound.

By implementing these storage and handling best practices, and by understanding the factors that can impact the stability of this compound, researchers and drug development professionals can ensure the integrity of this critical reagent, leading to more reliable and reproducible results in peptide synthesis.

References

Boc-D-pen(acm)-OH: A Chiral Building Block for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-D-S-(acetamidomethyl)-penicillamine, commonly referred to as Boc-D-pen(acm)-OH, is a highly valuable chiral building block in the field of peptide chemistry and drug discovery. This derivative of D-penicillamine, a non-proteinogenic amino acid, is strategically designed for solid-phase peptide synthesis (SPPS). Its unique structural features, including the gem-dimethyl groups on the β-carbon and the orthogonal protecting groups, offer significant advantages in the synthesis of constrained peptides with enhanced biological activity and stability. This technical guide provides a comprehensive overview of the properties, applications, and detailed methodologies associated with the use of this compound in modern peptide synthesis.

The incorporation of D-penicillamine into peptide sequences introduces significant steric hindrance, which can conformationally constrain the peptide backbone. This is particularly useful in the design of peptidomimetics, where mimicking the structure and function of natural peptides with improved stability is a key objective. The "D" configuration of this amino acid is crucial for its role in synthesizing biologically active molecules with specific stereochemistry.

Chemical Properties and Protecting Group Strategy

This compound features two critical protecting groups that enable its seamless integration into stepwise peptide synthesis:

-

Boc (tert-butyloxycarbonyl) group: This acid-labile group protects the α-amino functionality of the penicillamine residue. It remains stable under various coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), during the deprotection step in Boc-based SPPS.[1]

-

Acm (acetamidomethyl) group: The Acm group provides robust protection for the reactive thiol (-SH) group in the side chain of penicillamine.[2] It is stable during the standard cycles of peptide synthesis, including the repeated acid treatments for Boc group removal. The Acm group can be selectively cleaved post-synthesis, often using reagents like iodine or mercury(II) acetate, to facilitate the formation of disulfide bridges or other modifications at the sulfur atom.[2][3][4]

This orthogonal protection scheme is fundamental to the controlled and precise incorporation of D-penicillamine into a growing peptide chain, allowing for the creation of peptides with specific structural constraints and functionalities.[2]

Quantitative Data

The following tables summarize the key chemical identifiers and physical properties of this compound and a related compound for comparison.

| Chemical Compound Identifiers | |

| Compound Name | N-α-(tert-Butoxycarbonyl)-D-S-(acetamidomethyl)-penicillamine |

| Synonyms | This compound |

| CAS Number | 201421-14-9 |

| Molecular Formula | C13H24N2O5S[5] |

| Molecular Weight | 320.4 g/mol [5][6] |

| Physical and Chemical Properties | |

| Property | Value |

| Purity | ≥95%[5][6] |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as DMF and DCM |

| Storage | Recommended storage at 2-8°C[7] |

| Optical Rotation | Data not readily available for this compound. For the analogous Boc-D-Cys(Acm)-OH: [α]25/D +31.5 to +36.5° (c=1 in water) |

| Supplier Information | | | :--- | :--- | :--- | | Supplier | Purity Specification | CAS Number | | AChemBlock | 95%[5] | 201421-14-9[5] | | Carbolution | 98%[8] | 129972-45-8 (L-isomer) | | Various | min 95%[6] | 129972-45-8 (L-isomer) |

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating a Boc-protected amino acid, such as this compound, into a peptide chain on a solid support.

1. Resin Swelling:

- Place the desired amount of resin (e.g., Merrifield or MBHA resin) in a reaction vessel.

- Add dichloromethane (DCM) to swell the resin for 30-60 minutes.

2. Boc Deprotection:

- Wash the resin with DCM.

- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 2 minutes (pre-wash).

- Drain the solution and add a fresh 50% TFA/DCM solution, allowing it to react for 20-30 minutes to ensure complete removal of the Boc group.[9]

- Wash the resin thoroughly with DCM to remove residual acid.

3. Neutralization:

- Wash the resin with isopropanol (IPA) and then with DCM.

- Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes. Repeat this step.

- Wash the resin with DCM to remove excess base.

4. Amino Acid Coupling:

- In a separate vessel, dissolve this compound (typically 2-3 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (2 equivalents) in N,N-dimethylformamide (DMF).

- Add DIEA (4 equivalents) to the amino acid solution to activate it.

- Immediately add the activated amino acid solution to the neutralized resin.

- Agitate the mixture for 1-2 hours at room temperature. The coupling of sterically hindered amino acids like penicillamine derivatives may require longer coupling times or the use of more potent coupling reagents.

- Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

5. Washing:

- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

6. Repeat Cycle:

- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Final Deprotection:

- After the final amino acid has been coupled, wash the resin-bound peptide and dry it under vacuum.

- Treat the resin with a cleavage cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups (excluding the Acm group). This step should be performed in a specialized apparatus by trained personnel due to the hazardous nature of the reagents.

- Precipitate the cleaved peptide in cold diethyl ether and collect it by centrifugation.

Protocol for Acm Group Deprotection and Disulfide Bond Formation

1. Deprotection of Acm Group using Iodine:

- Dissolve the purified Acm-protected peptide in a suitable solvent mixture (e.g., aqueous acetic acid or methanol).

- Add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise while stirring.[3]

- Monitor the reaction by HPLC and mass spectrometry. The reaction is usually complete within 1-2 hours.[3]

- Quench the excess iodine with a solution of sodium thiosulfate or ascorbic acid.

- Purify the cyclized peptide by preparative HPLC.

2. Deprotection of Acm Group using Mercury(II) Acetate:

- Dissolve the Acm-protected peptide in 10% aqueous acetic acid and adjust the pH to 4.0.[3][4]

- Add mercury(II) acetate (10 equivalents per Acm group).[3][4]

- Stir the mixture at room temperature under a nitrogen atmosphere.

- After the reaction is complete (monitored by HPLC), add β-mercaptoethanol to precipitate the mercury.[3][4]

- Centrifuge to remove the precipitate and purify the peptide with the free thiol by HPLC.

Mandatory Visualizations

Signaling Pathway

Peptides synthesized using this compound, such as analogs of α-conotoxin RgIA, have been shown to be potent antagonists of the α9α10 nicotinic acetylcholine receptor (nAChR).[10][11] The activation of nAChRs can trigger various downstream signaling cascades, including the PI3K/Akt pathway, which is involved in promoting neuronal survival.

Caption: Antagonism of the nAChR by α-conotoxin analogues.

Experimental Workflow

The following diagram illustrates a typical workflow for the incorporation of a single this compound residue during solid-phase peptide synthesis.

Caption: A single cycle of Boc-SPPS for this compound incorporation.

Conclusion

This compound is an indispensable tool for the synthesis of complex and constrained peptides. Its unique structural properties and the orthogonal protection strategy it employs allow for the precise introduction of D-penicillamine residues, leading to peptides with enhanced stability, receptor affinity, and therapeutic potential. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of peptide chemistry and drug development, enabling the rational design and synthesis of novel peptide-based therapeutics.

References

- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 2. Cystein [carbolution.de]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound 95% | CAS: 201421-14-9 | AChemBlock [achemblock.com]

- 6. calpaclab.com [calpaclab.com]

- 7. BOC-PEN(ACM)-OH | 129972-45-8 [amp.chemicalbook.com]

- 8. Boc-Pen(Acm)-OH [carbolution.de]

- 9. chempep.com [chempep.com]

- 10. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The three-dimensional structure of the analgesic alpha-conotoxin, RgIA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Role of D-Penicillamine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-penicillamine, a chiral metabolite of penicillin, has long been a cornerstone in the treatment of Wilson's disease and rheumatoid arthritis. Its therapeutic efficacy, primarily attributed to its metal-chelating and immunomodulatory properties, has paved the way for the exploration of a diverse range of its derivatives. This technical guide delves into the core of D-penicillamine's medicinal chemistry, offering an in-depth analysis of its derivatives' synthesis, mechanisms of action, and therapeutic potential. By presenting detailed experimental protocols, quantitative data, and visual representations of key pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this versatile scaffold.

Synthesis of D-Penicillamine Derivatives

The chemical versatility of the D-penicillamine molecule, with its carboxyl, amino, and thiol functional groups, allows for a multitude of structural modifications. These modifications are primarily aimed at enhancing therapeutic efficacy, improving pharmacokinetic profiles, and reducing the toxicity associated with the parent compound. Key classes of derivatives include esters, amides, and thiazolidines.

Ester Derivatives

Esterification of the carboxylic acid group of D-penicillamine is a common strategy to increase its lipophilicity, potentially enhancing its absorption and tissue penetration.

Experimental Protocol: Synthesis of D-penicillamine Hexyl Ester Hydrochloride [1]

-

Reaction Setup: Suspend D-penicillamine in the desired alcohol (e.g., hexyl alcohol).

-

Reagent Addition: Slowly add thionyl chloride to the suspension.

-

Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., room temperature) and stir for a specified duration to ensure complete esterification.

-

Product Isolation: The resulting ester hydrochloride, being soluble in water, can be isolated through appropriate extraction and purification techniques.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR and IR spectroscopy, and mass spectrometry.

Thiazolidine Derivatives

The reaction between the amino and thiol groups of D-penicillamine with aldehydes or ketones leads to the formation of a thiazolidine ring. This modification can be used to protect the reactive functional groups or to introduce new pharmacophores.

Experimental Protocol: One-Pot Diastereoselective Synthesis of Tricyclic D-penicillamine-derived Thiazolidine [2]

-

Aldehyde Preparation: Generate succindialdehyde by treating commercially available 2,5-dimethoxytetrahydrofuran with an aqueous solution of 0.1 mol L-1 HCl at 100 °C for 45 minutes.[2]

-

Reaction Mixture: After cooling the succindialdehyde solution to room temperature, dilute it with dichloromethane and add D-penicillamine.

-

Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 24 hours.[2]

-

Product Isolation: Isolate the tricyclic product through standard workup procedures, including extraction and solvent evaporation. The product can be purified by crystallization.[2]

-

Characterization: Analyze the product's stereochemistry and purity using techniques such as X-ray crystallography, NMR spectroscopy, and measurement of optical activity.

Synthesis of D-penicillamine Derivatives

Caption: General synthetic routes for D-penicillamine derivatives.

Mechanisms of Action

The therapeutic effects of D-penicillamine and its derivatives stem from several key mechanisms, including metal chelation, modulation of collagen metabolism, and enzyme inhibition.

Metal Chelation

D-penicillamine is a well-established chelating agent, particularly for copper. This property is central to its use in Wilson's disease, a genetic disorder characterized by copper accumulation. The thiol group of D-penicillamine is crucial for coordinating with metal ions. Derivatives of D-penicillamine are being explored to enhance the efficiency and selectivity of metal chelation.[3]

Experimental Protocol: In Vitro Assessment of Copper Chelation

-

Reagents: Prepare solutions of the D-penicillamine derivative, a copper salt (e.g., CuSO4), and a copper-sensitive indicator dye.

-

Assay Procedure: In a suitable buffer, mix the copper salt with the indicator dye. The formation of the copper-dye complex results in a measurable signal (e.g., absorbance or fluorescence).

-

Chelation Measurement: Add the D-penicillamine derivative to the copper-dye complex solution. The chelation of copper by the derivative will disrupt the copper-dye complex, leading to a change in the signal.

-

Data Analysis: Quantify the extent of chelation by measuring the change in the signal as a function of the derivative's concentration. This can be used to determine parameters such as the IC50 value for copper chelation.

Copper Chelation by D-penicillamine

Caption: Mechanism of copper chelation and excretion.

Inhibition of Collagen Cross-linking

In the context of fibrotic diseases and rheumatoid arthritis, D-penicillamine's ability to interfere with collagen cross-linking is a key therapeutic mechanism. It is believed to act by forming a thiazolidine ring with the lysyl-derived aldehydes on collagen, which are essential for the formation of stable cross-links.

Experimental Protocol: In Vitro Collagen Fibril Formation Assay [4][5]

-

Collagen Preparation: Prepare a solution of purified monomeric collagen in an acidic buffer (e.g., acetic acid) and keep it on ice to prevent premature fibril formation.[4]

-

Initiation of Fibrillogenesis: Neutralize the collagen solution with a suitable buffer (e.g., phosphate-buffered saline) to a physiological pH and warm it to 37°C to initiate fibril formation.[4]

-

Inhibition Assay: Add the D-penicillamine derivative at various concentrations to the collagen solution before initiating fibrillogenesis.

-

Monitoring Fibril Formation: Monitor the formation of collagen fibrils over time by measuring the turbidity (absorbance at 313 nm) of the solution.

-

Data Analysis: Compare the rate and extent of fibril formation in the presence and absence of the derivative to determine its inhibitory effect on collagen cross-linking.

Enzyme Inhibition

Recent studies have revealed that D-penicillamine can act as a selective inhibitor of certain enzymes. For instance, it has been shown to inhibit cystathionine-γ-lyase (CSE), an enzyme involved in the production of hydrogen sulfide (H2S). This finding opens up new avenues for the therapeutic application of D-penicillamine derivatives in conditions where H2S is implicated.

Quantitative Data on D-Penicillamine and Its Derivatives

The following tables summarize key quantitative data for D-penicillamine and some of its derivatives, providing a basis for comparison of their pharmacokinetic and pharmacodynamic properties.

| Compound | Parameter | Value | Context | Reference |

| D-penicillamine | Oral Bioavailability | 40-70% | In humans, highly variable and reduced by food. | [6][7] |

| D-penicillamine | Peak Plasma Concentration (Cmax) | 1-2 mg/L | After a 250 mg oral dose in humans. | [6][7] |

| D-penicillamine | Elimination Half-life (t1/2) | ~1 hour (initial phase) | In humans, followed by a slower elimination phase. | [8] |

| D-penicillamine Hexyl Ester | Partition Coefficient (Octanol/Water) | Higher than D-penicillamine | Indicates increased lipophilicity. | [1] |

| D-penicillamine | Plasma Clearance | 560.7 ± 42.8 ml/min | After intravenous administration of 800 mg in humans. | [9] |

| D-penicillamine | Volume of Distribution (Vd) | 57.0 ± 9.3 L | After intravenous administration of 800 mg in humans. | [9] |

| Derivative Class | Modification | Effect on Property | Therapeutic Implication |

| Esters | Carboxyl group esterification | Increased lipophilicity | Potentially improved oral absorption and tissue distribution. |

| Amides | Carboxyl group amidation | Altered solubility and hydrogen bonding capacity | Potential for modified biological interactions and duration of action. |

| Thiazolidines | Formation of a thiazolidine ring with the amino and thiol groups | Protection of reactive groups, introduction of new substituents | Can serve as prodrugs or introduce new pharmacological activities. |

| Metal Complexes | Coordination with various metal ions | Altered redox properties and stability | Potential for targeted delivery or enhanced therapeutic effects in specific diseases. |

Structure-Activity Relationships and Future Directions

The development of D-penicillamine derivatives is guided by an understanding of their structure-activity relationships (SAR). For instance, increasing the lipophilicity through esterification can enhance the drug's ability to cross biological membranes. The synthesis of tripodal derivatives has been shown to create potent and selective copper(I) chelators.[3]

Quantitative structure-activity relationship (QSAR) studies, although not extensively reported for D-penicillamine derivatives, represent a powerful tool for the rational design of new analogues with improved properties. By correlating structural descriptors with biological activity, QSAR models can predict the efficacy of novel compounds and guide synthetic efforts.

Workflow for QSAR-based Drug Design

Caption: A typical workflow for QSAR-based drug design.

The future of D-penicillamine medicinal chemistry lies in the design of derivatives with enhanced target specificity and reduced off-target effects. This includes the development of:

-

Selective Chelators: Derivatives with higher affinity and selectivity for specific metal ions to minimize disruption of essential metal homeostasis.

-

Targeted Enzyme Inhibitors: Analogues designed to specifically inhibit enzymes implicated in disease pathogenesis.

-

Prodrugs: Derivatives that are inactive until they reach the target site, where they are converted to the active form, thereby reducing systemic toxicity.